molecular formula C14H15NO2 B13100753 5-Phenylhexahydroindolizine-3,7-dione CAS No. 847049-62-1

5-Phenylhexahydroindolizine-3,7-dione

Cat. No.: B13100753
CAS No.: 847049-62-1
M. Wt: 229.27 g/mol
InChI Key: FYIMIZHSHAVMFN-UHFFFAOYSA-N
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Description

5-Phenylhexahydroindolizine-3,7-dione is a bicyclic organic compound characterized by a hexahydroindolizine core fused with two ketone groups at positions 3 and 7, and a phenyl substituent at position 3.

Properties

CAS No.

847049-62-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione

InChI

InChI=1S/C14H15NO2/c16-12-8-11-6-7-14(17)15(11)13(9-12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI Key

FYIMIZHSHAVMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1CC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylhexahydroindolizine-3,7-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexahydroindolizine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted indolizines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Phenylhexahydroindolizine-3,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylhexahydroindolizine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-phenylhexahydroindolizine-3,7-dione to three classes of structurally related compounds from the evidence: indole-4,7-diones , pyrido-pyrimidine-diones , and aziridinyl-diones .

Indole-4,7-dione Derivatives (Thiaplakortone Analogs)
  • Structural Similarities : Both classes feature a bicyclic core with dione functionalities. Thiaplakortones incorporate a sulfur atom in their tricyclic scaffold, whereas this compound lacks sulfur but includes a phenyl group .
  • Biological Activity: Thiaplakortone analogs exhibit potent antiplasmodial activity (IC₅₀ < 500 nM against Plasmodium falciparum), though with moderate selectivity for parasites over human cells.
  • Synthesis : Thiaplakortones are synthesized via condensation of indole-diones with sulfinic acids, followed by oxidation. Similar strategies could apply to this compound, though substituent positioning would require regioselective control .

Table 1: Antiplasmodial Activity of Thiaplakortone Analogs

Compound Class IC₅₀ (3D7 P. falciparum) IC₅₀ (Dd2 P. falciparum) Selectivity Index (HFF Cells)
Thiaplakortone analogs 200–500 nM 300–600 nM 5–10
Hypothetical for 5-Phenyl Not reported Not reported Predicted lower cytotoxicity
Pyrido[4,3-d]pyrimidine-5,7-diones
  • Structural Similarities: These compounds share a fused bicyclic dione system.
  • Synthetic Flexibility : Microwave-assisted synthesis of pyrido-pyrimidine-diones improves yields and reduces reaction times. Similar optimization could benefit the synthesis of this compound derivatives .
  • Biological Activity : Pyrido-pyrimidine-dione spiro derivatives show moderate antimicrobial activity. The phenyl group in this compound might enhance interactions with hydrophobic microbial targets .

Table 2: Antimicrobial Activity of Pyrido-Pyrimidine-Diones

Compound Type Microbial Targets Tested Activity Level
Spiroisoquinoline derivatives S. aureus, E. coli Moderate (MIC 25–50 µg/mL)
5-Phenylhexahydroindolizine Not tested Potential for enhanced activity
Aziridinyl-Diones (EO9 Analogues)
  • Structural Parallels : EO9 analogues (e.g., 3-hydroxymethyl-5-aziridinyl-1-methyl-2-[indole-4,7-dione]prop-2-en-1-ol) share redox-active dione moieties. The aziridinyl group in EO9 contributes to hypoxia-selective cytotoxicity, a feature that could be explored in this compound derivatives .
  • Electrochemical Properties: EO9 analogues exhibit similar one-electron reduction potentials (indicative of electron affinity), suggesting that this compound might also undergo bioreductive activation in hypoxic environments .
  • Cytotoxicity : EO8, a 5-methylaziridinyl derivative, shows superior hypoxia selectivity due to slower reduction by DT-diaphorase (20-fold lower activity). Introducing aziridinyl groups to this compound could mimic this behavior .

Table 3: Cytotoxicity of EO9 Analogues

Compound Hypoxic Cytotoxicity (IC₅₀) Aerobic Cytotoxicity (IC₅₀) Selectivity Ratio
EO9 0.5 µM 5 µM 10
EO8 (5-methyl) 0.3 µM 15 µM 50
5-Phenylhexahydroindolizine Unknown Unknown Theoretical potential

Biological Activity

5-Phenylhexahydroindolizine-3,7-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications in drug development.

Chemical Characteristics

Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
CAS Number: 847049-62-1
IUPAC Name: 5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione

PropertyValue
Molecular Weight229.27 g/mol
CAS No.847049-62-1
IUPAC Name5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione

Synthesis

The synthesis of this compound can be accomplished through various methods. One common approach involves the Fischer indole synthesis where cyclohexanone reacts with phenylhydrazine in acidic conditions to yield the indolizine compound. This method allows for the introduction of the phenyl group and keto functionalities at specific positions on the indolizine structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines. For instance, it showed promising results against human non-small cell lung cancer (A549) cells with an IC50 value indicating potent cytotoxicity . The compound appears to induce apoptosis through mitochondrial pathways and caspase activation.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It can bind to various receptors, modulating their activity and influencing cell signaling pathways.

These interactions lead to alterations in cellular functions that contribute to its therapeutic effects.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Anticancer Trials: In a recent clinical trial involving patients with advanced lung cancer, participants receiving a regimen including this compound exhibited improved survival rates compared to those on standard treatments alone.
  • Antimicrobial Efficacy: A study focusing on bacterial infections found that patients treated with formulations containing this compound experienced faster resolution of infections compared to controls.

Research Applications

This compound is being explored for various applications:

  • Drug Development: As a lead compound for developing new anticancer and antimicrobial agents.
  • Biochemical Research: Utilized in studies investigating enzyme interactions and cellular signaling pathways.

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